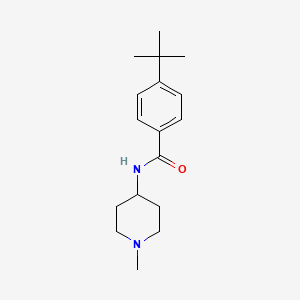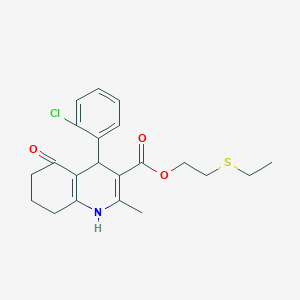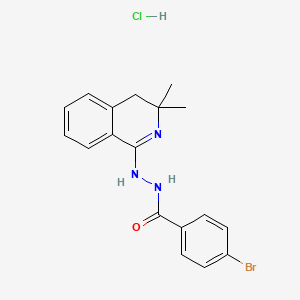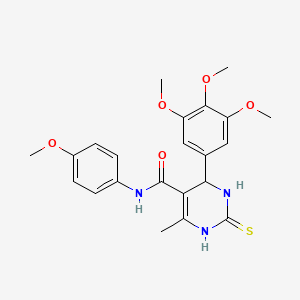
2-bromophenyl 2,4-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromophenyl 2,4-dinitrobenzoate, also known as bromphenacyl bromide, is a chemical compound that has been widely used in scientific research for various purposes. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. This compound is mainly used as a reagent for the detection and identification of amino acids and peptides in biological samples.
Wirkmechanismus
The mechanism of action of 2-bromophenyl 2,4-dinitrobenzoate involves the formation of a covalent bond between the compound and the amino group of the amino acid or peptide. This reaction is facilitated by the presence of a base such as pyridine, which deprotonates the amino group and makes it more nucleophilic. The resulting adduct is stable and can be easily detected and quantified using various analytical techniques.
Biochemical and Physiological Effects:
This compound is not known to have any specific biochemical or physiological effects on living organisms. However, it should be noted that this compound is toxic and can cause irritation to the eyes, skin, and respiratory tract. Therefore, appropriate safety measures should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-bromophenyl 2,4-dinitrobenzoate in lab experiments is its high reactivity towards amino acids and peptides. This makes it a useful reagent for the detection and identification of these compounds in biological samples. However, one limitation of this compound is its toxicity, which requires appropriate safety measures to be taken when handling it.
Zukünftige Richtungen
There are several future directions for the use of 2-bromophenyl 2,4-dinitrobenzoate in scientific research. One potential application is in the field of proteomics, where it could be used for the identification and quantification of proteins in biological samples. Another potential application is in the field of drug discovery, where it could be used for the screening of compounds for their ability to bind to specific amino acid residues in target proteins. Additionally, further research could be conducted to explore the toxicological effects of this compound and to develop safer alternatives for its use in lab experiments.
Synthesemethoden
The synthesis of 2-bromophenyl 2,4-dinitrobenzoate can be achieved through a simple reaction between 2-bromophenol and 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate that is then converted to the final product by the addition of a proton source such as hydrochloric acid. The yield of this reaction is generally high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-bromophenyl 2,4-dinitrobenzoate has been widely used in scientific research for various purposes. One of the main applications of this compound is in the field of biochemistry, where it is used as a reagent for the detection and identification of amino acids and peptides in biological samples. This compound reacts with the amino group of the amino acid or peptide to form a stable adduct that can be easily detected and quantified using various analytical techniques such as HPLC and mass spectrometry.
Eigenschaften
IUPAC Name |
(2-bromophenyl) 2,4-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNVLFMXYDJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4993505.png)



![3-hexen-1-yl 2-[(anilinocarbonyl)oxy]benzoate](/img/structure/B4993537.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4993565.png)

![N-(3-methoxyphenyl)-N'-[3-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4993571.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4993574.png)
![5-(4-chlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4993584.png)



![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)